Triglycerol stearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triglycerol stearate is a type of triglyceride, which is an ester derived from glycerol and three fatty acids . Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver .

Synthesis Analysis

The synthesis of triglycerol stearate involves the esterification of glycerol with stearic acid . The selective synthesis of di- and triglycerol can be carried out over mesoporous solids and basic materials with yields over 80% .

Molecular Structure Analysis

In chemical terms, triacylglycerols consist of the trihydric alcohol glycerol esterified mainly with long-chain fatty acids . When the two primary hydroxyl groups are esterified with different fatty acids, the resulting triacylglycerol can display chiral asymmetry and thus be optically active .

Chemical Reactions Analysis

Triacylglycerols are chemically inert, highly hydrophobic, and have a high energy density . The synthesis of a triglyceride is another application of the ester synthesis reaction .

Physical And Chemical Properties Analysis

Triglycerides are non-polar, hydrophobic, insoluble in water, and soluble in organic solvents . They have a specific gravity less than water, therefore fats and oil float on water .

Wissenschaftliche Forschungsanwendungen

Absorption and Metabolism in Animals : Triglycerides containing stearate show varied absorbability in rats, influenced by the position of stearate on the glycerol molecule and the presence of dietary minerals like calcium and magnesium. This highlights the importance of fatty acid positioning in nutritional studies and food science (Mattson, Nolen, & Webb, 1979).

Biodegradation in Soil : Tristearin, as a model triglyceride, demonstrates significant biodegradation in soil, making it a relevant compound for studying the fate of fatty waste in environmental contexts (Hita et al., 1996).

Drug Delivery Systems : Lipid nanoparticles, including those made from solid triglycerides like tripalmitin, have been explored for oral delivery of hydrophilic macromolecules, indicating potential pharmaceutical applications (Garcia‐Fuentes, Torres, & Alonso, 2003).

Brain Triglyceride Metabolism : The metabolism of triglycerides in the brain, including those composed of stearate, is a topic of research in neurochemistry, with implications for understanding brain lipid metabolism (Rowe, 1969).

Confectionery Industry Applications : Ethyl stearate, a derivative of stearic acid, has been studied for its potential as an alternative to cocoa butter in the confectionery industry, with implications for food science and nutrition (Havriushenko & Gladkiy, 2020).

Biodiesel Synthesis : Zinc stearate-catalyzed transesterification of soybean oil into fatty acid methyl esters (FAME) and glycerol indicates the role of triglycerides in biodiesel production (Alvarez Serafini et al., 2018).

Aerated Food Product Stability : Triglycerol stearate has been studied for its impact on the stability of aerated food products, such as in the context of Ostwald ripening and gas diffusion, relevant to food engineering and technology (Dutta et al., 2004).

Tablet Technology in Pharma : Triglycerides of higher aliphatic acids, including stearic acid derivatives, have been investigated for their role in improving the flow properties of pharmaceutical granulates and reducing die friction in tablet production (Vitková & Chalabala, 1998).

Wirkmechanismus

Safety and Hazards

Triglycerol stearate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Eigenschaften

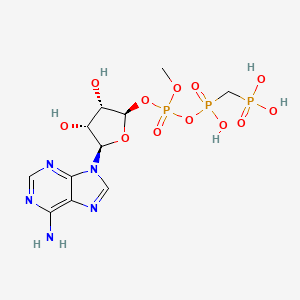

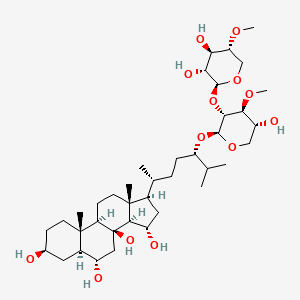

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3/c1-25-31(24,28-30(22,23)4-29(19,20)21)27-11-7(18)6(17)10(26-11)16-3-15-5-8(12)13-2-14-9(5)16/h2-3,6-7,10-11,17-18H,4H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t6-,7+,10-,11-,31?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXKOCMUOOWGDP-HCWZZVAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O12P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)

![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)